molecular formula C16H23N5O2S B2591489 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2309712-00-1

3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2591489
CAS No.: 2309712-00-1
M. Wt: 349.45
InChI Key: XALOZLMYMOWAEC-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound featuring both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include sulfonyl chlorides and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Properties

IUPAC Name

3-imidazol-1-yl-8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-11-16(12(2)19(3)18-11)24(22,23)21-13-4-5-14(21)9-15(8-13)20-7-6-17-10-20/h6-7,10,13-15H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALOZLMYMOWAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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